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molecular formula C21H29N5O2 B8452222 SUN13837

SUN13837

Cat. No. B8452222
M. Wt: 383.5 g/mol
InChI Key: UFFJZHVXSNLCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156817B2

Procedure details

Compound 30 (calculated assuming that Compound 9 in the previous process was 74.74 g and the yield of amidation was 80%) was dissolved in chloroform (140 mL). The solution was added to a 6N aqueous HCl solution (530 mL) at room temperature (20 to 30° C.). The equipment used to add compound 30 was thoroughly washed with chloroform (240 mL) and was then stirred at room temperature (20 to 30° C.) for 2.5 hours. After the chloroform layer was separated, chloroform (300 mL) was added to the aqueous layer. While ice (740.7 g in total) was added as necessary, a 4N aqueous sodium hydroxide solution (805 mL) was added portionwise. An additional amount of 4N aqueous sodium hydroxide solution (25 mL to adjust the pH of the aqueous layer to 8.5) was added, followed by the addition of chloroform (80 mL), and separation was performed. After the chloroform layer was separated, chloroform (200 mL) was added to the aqueous layer and separation was performed again. The chloroform layer collected in the two extraction processes was dried over magnesium sulfate and suction-filtered. The filtrate was then evaporated under reduced pressure to give 100.15 g (103.9% yield, in 2 steps) of the crude desired product as a pale yellow solid.
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
reactant
Reaction Step Three
[Compound]
Name
compound 30
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Yield
103.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:35])[C:15](=[O:34])[CH2:16][O:17][C:18]2[N:23]=[C:22]([CH3:24])[C:21]([NH:25]C(=O)OC(C)(C)C)=[C:20]([CH3:33])[N:19]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(NC1C(C)=NC(OCC(O)=O)=NC=1C)=O)(C)(C)C.Cl>C(Cl)(Cl)Cl>[NH2:25][C:21]1[C:22]([CH3:24])=[N:23][C:18]([O:17][CH2:16][C:15]([N:14]([CH:11]2[CH2:12][CH2:13][N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:9][CH2:10]2)[CH3:35])=[O:34])=[N:19][C:20]=1[CH3:33]

Inputs

Step One
Name
Compound 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N(C(COC1=NC(=C(C(=N1)C)NC(OC(C)(C)C)=O)C)=O)C
Step Two
Name
Compound 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C(=NC(=NC1C)OCC(=O)O)C
Step Three
Name
Quantity
530 mL
Type
reactant
Smiles
Cl
Step Four
Name
compound 30
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
was then stirred at room temperature (20 to 30° C.) for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was thoroughly washed with chloroform (240 mL)
CUSTOM
Type
CUSTOM
Details
After the chloroform layer was separated
ADDITION
Type
ADDITION
Details
chloroform (300 mL) was added to the aqueous layer
ADDITION
Type
ADDITION
Details
While ice (740.7 g in total) was added as necessary, a 4N aqueous sodium hydroxide solution (805 mL)
ADDITION
Type
ADDITION
Details
was added portionwise
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
followed by the addition of chloroform (80 mL), and separation
CUSTOM
Type
CUSTOM
Details
After the chloroform layer was separated
ADDITION
Type
ADDITION
Details
chloroform (200 mL) was added to the aqueous layer and separation
CUSTOM
Type
CUSTOM
Details
The chloroform layer collected in the two extraction processes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
suction-filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC=1C(=NC(=NC1C)OCC(=O)N(C)C1CCN(CC1)CC1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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